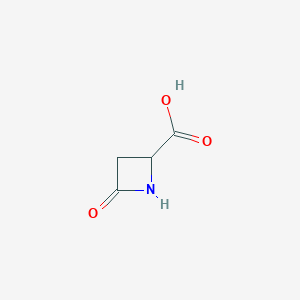

4-Oxo-2-azetidincarbonsäure

Übersicht

Beschreibung

D-Pyroaspartsäure: Sie entsteht durch die Kopf-Schwanz-Cyclisierung von D-Asparaginsäure, wodurch die einzige Aminosäure-abgeleitete Azetidin entsteht . Diese Verbindung hat aufgrund ihrer strukturellen Verwandtschaft zu L-Asparaginsäure und ihrer Rolle als Synthon bei der Synthese komplexerer Moleküle Interesse geweckt .

Wissenschaftliche Forschungsanwendungen

D-Pyroaspartsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Sie dient als Synthesezwischenprodukt bei der Herstellung von Antibiotika-Vorläufern.

Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug zur Untersuchung von Enzymmechanismen und Proteinwechselwirkungen.

Industrie: D-Pyroaspartsäure kann bei der Synthese komplexer Moleküle für verschiedene industrielle Anwendungen verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den D-Pyroaspartsäure ihre Wirkung entfaltet, beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Azetidinringstruktur der Verbindung ermöglicht es ihr, an verschiedenen biochemischen Reaktionen teilzunehmen, wodurch die Enzymaktivität und Proteinwechselwirkungen beeinflusst werden. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, werden noch untersucht, aber ihre Rolle als Synthesezwischenprodukt deutet darauf hin, dass sie mehrere biologische Prozesse modulieren kann .

Wirkmechanismus

Target of Action

4-Oxo-2-azetidinecarboxylic acid is an important building block for the synthesis of NMDA receptor antagonists . NMDA receptors play a crucial role in the central nervous system, particularly in excitatory synaptic transmission and plasticity.

Mode of Action

As a building block for nmda receptor antagonists, it likely interacts with these receptors, potentially inhibiting their activity .

Biochemical Pathways

Given its role in the synthesis of nmda receptor antagonists, it can be inferred that it may influence pathways involving glutamate signaling, synaptic plasticity, and neuronal excitability .

Pharmacokinetics

Its water solubility is reported to be high , which could potentially influence its bioavailability and distribution.

Result of Action

As a precursor to nmda receptor antagonists, it may contribute to the reduction of excitatory synaptic transmission in the central nervous system .

Biochemische Analyse

Biochemical Properties

4-Oxo-2-azetidinecarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of NMDA receptor antagonists and β-lactam inhibitors. It interacts with enzymes such as β-lactamases, which are responsible for the hydrolysis of β-lactam antibiotics. The compound’s interaction with these enzymes involves the formation of a covalent bond with the active site serine residue, leading to enzyme inhibition . Additionally, 4-Oxo-2-azetidinecarboxylic acid can interact with proteins involved in the synthesis of polyaspartates, which adopt helical conformations similar to polypeptides and proteins .

Cellular Effects

4-Oxo-2-azetidinecarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of polyaspartates, which display piezoelectric and liquid crystal properties . The compound’s impact on cell function includes the modulation of enzyme activity and the alteration of protein folding, which can influence cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of 4-Oxo-2-azetidinecarboxylic acid involves its interaction with enzymes and proteins at the molecular level. The compound exerts its effects through the formation of covalent bonds with enzyme active sites, leading to enzyme inhibition or activation. For instance, its interaction with β-lactamases results in the inhibition of these enzymes, thereby preventing the hydrolysis of β-lactam antibiotics . Additionally, 4-Oxo-2-azetidinecarboxylic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Oxo-2-azetidinecarboxylic acid can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to 4-Oxo-2-azetidinecarboxylic acid can lead to changes in enzyme activity and protein folding, which may affect cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4-Oxo-2-azetidinecarboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to inhibit enzyme activity and modulate protein folding without causing significant toxicity . At high doses, 4-Oxo-2-azetidinecarboxylic acid can lead to toxic effects, including alterations in cellular metabolism and gene expression, as well as potential teratogenic effects .

Metabolic Pathways

4-Oxo-2-azetidinecarboxylic acid is involved in various metabolic pathways, including the synthesis of NMDA receptor antagonists and β-lactam inhibitors. It interacts with enzymes such as β-lactamases and other proteins involved in the synthesis of polyaspartates . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Oxo-2-azetidinecarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its stability and degradation, which can impact its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 4-Oxo-2-azetidinecarboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals can affect the compound’s activity and function, as well as its interactions with other biomolecules . For example, the compound’s presence in the endoplasmic reticulum can influence protein folding and enzyme activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: D-Pyroaspartsäure wird synthetisch durch Cyclisierung der entsprechenden Methylester von D-Asparaginsäure hergestellt . Dieser Prozess beinhaltet die Bildung eines viergliedrigen Azetidinrings, der ein wichtiges Strukturelement der Verbindung ist.

Industrielle Herstellungsverfahren: Obwohl es nur begrenzte Informationen über die großtechnische industrielle Produktion von D-Pyroaspartsäure gibt, ist der Syntheseweg, der die Cyclisierung von Methylestern beinhaltet, wahrscheinlich skalierbar. Der Prozess erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: D-Pyroaspartsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Peroxiden in Gegenwart von Katalysatoren wie Ruthenium oxidiert werden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Azetidinring.

Häufige Reagenzien und Bedingungen:

Oxidation: Rutheniumkatalysatoren und Peroxide.

Reduktion: Häufige Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung stärker oxidierter Derivate führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einbringen können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Pyroglutaminsäure: Im Gegensatz zu D-Pyroaspartsäure ist Pyroglutaminsäure ein thermisches Abbauprodukt und hat eine andere strukturelle Beziehung zu L-Glutaminsäure.

L-Asparaginsäure: Obwohl sie strukturell verwandt ist, bildet L-Asparaginsäure keinen Azetidinring und hat andere chemische Eigenschaften.

Einzigartigkeit: Die Einzigartigkeit von D-Pyroaspartsäure liegt in ihrer Azetidinringstruktur, die in vielen anderen Aminosäurederivaten nicht vorkommt.

Eigenschaften

IUPAC Name |

4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPMLLKKKHCTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392950 | |

| Record name | 4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98019-65-9 | |

| Record name | 4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxoazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

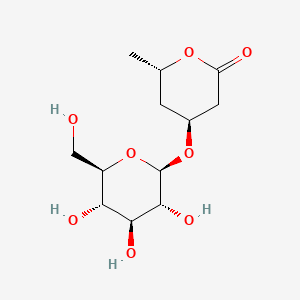

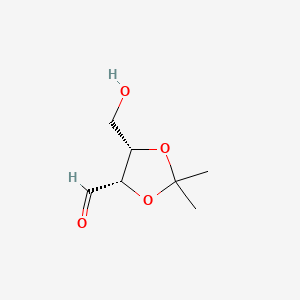

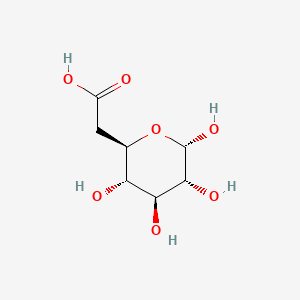

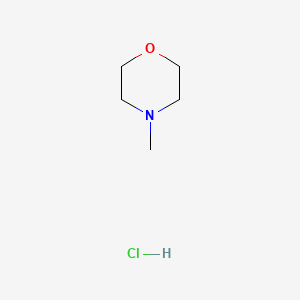

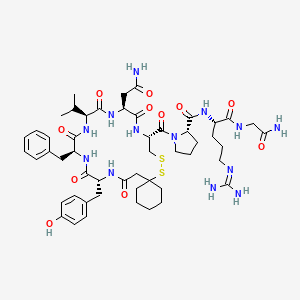

Feasible Synthetic Routes

Q1: What is the significance of determining the crystal structure of 4-oxo-2-azetidinecarboxylic acid?

A1: Determining the crystal structure of (S)-(-)-4-oxo-2-azetidinecarboxylic acid provides valuable insights into the three-dimensional arrangement of its molecules within the crystal lattice []. This information is crucial for understanding the compound's physical and chemical properties, such as its stability, solubility, and potential for forming interactions with other molecules. Furthermore, the study analyzes the asymmetry of the oxoazetidine ring and describes the hydrogen bonding patterns, which are key aspects governing its molecular recognition and potential biological activity.

Q2: How was the crystal structure of 4-oxo-2-azetidinecarboxylic acid determined in this study?

A2: The researchers utilized powder synchrotron X-ray diffraction data and direct methods to solve the crystal structure of both (S)-(-)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid []. This technique allows for the determination of the arrangement of atoms within the crystal lattice even when single crystals of sufficient size for traditional X-ray diffraction are not available.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide](/img/structure/B1228839.png)

![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1228844.png)

![4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride](/img/structure/B1228846.png)

![6-[[(2S)-1-oxo-2-(4-oxo-1,2,3-benzotriazin-3-yl)propyl]amino]hexanoic acid](/img/structure/B1228853.png)

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione](/img/structure/B1228862.png)